Fluo-8 AM: A Technical Guide for Cellular Calcium Imaging
Fluo-8 AM: A Technical Guide for Cellular Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fluo-8 AM, a high-performance fluorescent indicator for measuring intracellular calcium. We will delve into its core principles, compare it with other common calcium indicators, provide detailed experimental protocols, and illustrate key cellular pathways and workflows. This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize Fluo-8 AM in their studies.
Introduction to Fluo-8 AM
Fluo-8 AM is a green fluorescent, cell-permeable dye used for the quantification of intracellular calcium concentrations ([Ca²⁺]i). As a derivative of the widely used Fluo-4 AM, Fluo-8 AM offers significant improvements in brightness, cell loading efficiency, and signal-to-noise ratio.[1][2] These enhancements make it an ideal tool for a variety of cell biology applications, including fluorescence microscopy, flow cytometry, and high-throughput screening (HTS).[3][4][5]
The "AM" designation refers to the acetoxymethyl ester group, which renders the molecule lipophilic, allowing it to readily cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the now hydrophilic and calcium-sensitive Fluo-8 molecule in the cytoplasm.[1][6] Upon binding to Ca²⁺, Fluo-8 exhibits a dramatic increase in fluorescence intensity, with a fluorescence enhancement of over 200-fold.[1][6]
Mechanism of Action
The workflow for using Fluo-8 AM to measure intracellular calcium involves several key steps, from cell loading to fluorescence detection. The following diagram illustrates this process.
Advantages and Comparative Data
Fluo-8 AM presents several key advantages over its predecessors, Fluo-3 AM and Fluo-4 AM. Notably, it is significantly brighter and can be loaded into cells at room temperature, which simplifies experimental workflows and improves cell viability.[1][2][6]
| Property | Fluo-3 AM | Fluo-4 AM | Fluo-8 AM | Cal-520 AM |
| Excitation (nm) | ~506 | ~494 | ~490 | ~492 |
| Emission (nm) | ~526 | ~516 | ~514 | ~514 |
| Kd for Ca²⁺ (nM) | ~390 | ~345 | ~389 | ~320 |
| Relative Brightness | 1x | 2x | 4x | 4x |
| Optimal Loading Temp. | 37°C | 37°C | Room Temp or 37°C | Room Temp or 37°C |
| Fluorescence Fold Increase | ~100 | ~100 | ~200 | ~100 |
Data compiled from multiple sources.[2][3][6][7][8]
Experimental Protocols
Reagent Preparation
Fluo-8 AM Stock Solution (2-5 mM):
-
Prepare a stock solution of Fluo-8 AM in high-quality, anhydrous DMSO.[4][6]
-
For a 2 mM stock solution, dissolve 1 mg of Fluo-8 AM in approximately 478 µL of DMSO.[9]
-
Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[4][6]
Pluronic® F-127 Solution (10% w/v):
-
Dissolve 1 g of Pluronic® F-127 in 10 mL of distilled water.[9]
-
Heat the solution to 40-50°C for about 30 minutes to aid dissolution.[9]
-
Store at room temperature.
Probenecid (B1678239) Solution (25 mM):
-
Probenecid is an anion-exchange inhibitor that can reduce the leakage of de-esterified Fluo-8 from the cells.[4]
-
A stock solution can be prepared in a suitable buffer.
Cell Loading Protocol
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well or 384-well plate at a density of 20,000-40,000 cells per well. Incubate overnight to allow for cell attachment.[10]
-
Prepare Dye Loading Solution:
-
On the day of the experiment, thaw the Fluo-8 AM stock solution.
-
Prepare a working solution of 2-10 µM Fluo-8 AM in a buffer of your choice (e.g., Hanks and Hepes buffer, HHBS). For most cell lines, a final concentration of 4-5 µM is recommended.[6][11]
-
To aid in the dispersion of the dye, add Pluronic® F-127 to the working solution for a final concentration of 0.02-0.04%.[11]
-
If dye leakage is a concern, probenecid can be added to the working solution (final concentration 0.5-1 mM).[4]
-
-
Cell Loading:
-
Washing:
-
Remove the dye loading solution.
-
Wash the cells twice with 200 µL of HHBS or your chosen buffer to remove excess dye.[6]
-
-
Ready for Measurement: The cells are now loaded with Fluo-8 and ready for the experiment.
Applications in Cell Biology
Fluo-8 AM is a versatile tool for studying a wide range of biological processes that are regulated by intracellular calcium.
G-Protein Coupled Receptor (GPCR) Signaling
A major application of Fluo-8 AM is in the study of GPCRs, particularly those that signal through the Gq pathway. Activation of Gq-coupled receptors leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This increase in intracellular calcium can be readily detected by Fluo-8 AM.[10]
Neurobiology and Cardiology
In neurobiology, Fluo-8 AM can be used to monitor calcium dynamics in neurons in response to various stimuli, providing insights into neuronal excitability and synaptic transmission. In cardiology, it is employed to study calcium transients in cardiomyocytes, which are fundamental to muscle contraction and heart function.[13][14] The high temporal resolution and sensitivity of Fluo-8 AM are particularly advantageous in these fields where rapid changes in calcium concentration are common.
Data Analysis and Interpretation
The fluorescence intensity of Fluo-8 is proportional to the intracellular calcium concentration. Data is often presented as a change in fluorescence (ΔF) relative to the baseline fluorescence (F₀), expressed as ΔF/F₀. To determine the absolute calcium concentration, a calibration curve can be generated using calcium standards.
Troubleshooting
-
Low Signal:
-
Increase the concentration of Fluo-8 AM.
-
Increase the incubation time.
-
Ensure that the esterase activity in your cells is sufficient.
-
-
High Background:
-
Ensure thorough washing to remove extracellular dye.
-
Decrease the concentration of Fluo-8 AM.
-
Check for cell death, as compromised membranes can lead to increased dye uptake.
-
-
Rapid Signal Loss:
-
Use an anion-exchange inhibitor like probenecid to prevent dye leakage.
-
Minimize exposure to excitation light to reduce photobleaching.
-
Conclusion
Fluo-8 AM is a powerful and versatile tool for the study of intracellular calcium dynamics. Its superior brightness, convenient loading protocol, and high signal-to-noise ratio make it an excellent choice for a wide range of applications in cell biology, from basic research to high-throughput drug screening. By understanding the principles and protocols outlined in this guide, researchers can effectively harness the capabilities of Fluo-8 AM to advance their scientific investigations.
References
- 1. Fluo-8® Calcium Reagents and Screen Quest™ Fluo-8® NW Calcium Assay Kits | AAT Bioquest [aatbio.com]
- 2. Fluo-8®, AM | AAT Bioquest [aatbio.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.biomol.com [resources.biomol.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. Fluo-8 AM, green fluorescent calcium binding dye (CAS 1345980-40-6) (ab142773) | Abcam [abcam.com]
- 12. Fluo-8 Calcium Flux Assay [protocols.io]
- 13. A comparative assessment of fluo Ca2+ indicators in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
